(E)-alpha-Hydroxy tamoxifen;alpha-OHTAM
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Overview
Description
(E)-alpha-Hydroxy tamoxifen, also known as alpha-OHTAM, is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). Tamoxifen is widely used in the treatment of estrogen receptor-positive breast cancer. The modification to (E)-alpha-Hydroxy tamoxifen involves the addition of a hydroxyl group, which can alter its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-alpha-Hydroxy tamoxifen typically involves the hydroxylation of tamoxifen. This can be achieved through various chemical reactions, such as:
Hydroxylation using oxidizing agents: Common oxidizing agents like potassium permanganate or osmium tetroxide can be used to introduce the hydroxyl group.
Enzymatic hydroxylation: Certain enzymes can selectively hydroxylate tamoxifen to produce (E)-alpha-Hydroxy tamoxifen.
Industrial Production Methods
Industrial production methods for (E)-alpha-Hydroxy tamoxifen would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-alpha-Hydroxy tamoxifen can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to tamoxifen.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Tamoxifen.
Substitution: Various substituted tamoxifen derivatives.
Scientific Research Applications
(E)-alpha-Hydroxy tamoxifen has several scientific research applications, including:
Chemistry: Studying the effects of hydroxylation on the chemical properties of tamoxifen.
Biology: Investigating its interaction with estrogen receptors and other biological targets.
Medicine: Exploring its potential as a therapeutic agent for breast cancer and other estrogen receptor-related conditions.
Industry: Developing new SERMs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (E)-alpha-Hydroxy tamoxifen involves its interaction with estrogen receptors. The hydroxyl group can enhance or modify its binding affinity and selectivity for estrogen receptors, potentially leading to different biological effects compared to tamoxifen. The molecular targets and pathways involved include:
Estrogen receptors: Modulating the activity of estrogen receptors in breast tissue.
Signal transduction pathways: Affecting downstream signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Raloxifene: Another SERM with different pharmacokinetic properties.
Toremifene: A tamoxifen analog with similar therapeutic applications.
Uniqueness
(E)-alpha-Hydroxy tamoxifen is unique due to the presence of the hydroxyl group, which can alter its pharmacological profile. This modification can lead to differences in its efficacy, safety, and mechanism of action compared to other SERMs.
Properties
IUPAC Name |
4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHFBQJMFWCHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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